tert-Butyl 7-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a complex organic compound characterized by its unique pyrazolo-pyrazine structure. This compound belongs to a class of heterocyclic compounds known for their diverse biological activities and potential applications in medicinal chemistry. The molecular formula for this compound is with a molecular weight of approximately 252.32 g/mol .
tert-Butyl 7-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is classified as a pyrazolopyrazine derivative. Its structural features include a tert-butyl group, an aminomethyl group, and a carboxylate functional group, which contribute to its chemical reactivity and biological properties.
The synthesis of tert-Butyl 7-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate typically involves multi-step synthetic routes. One common method includes the condensation of appropriate pyrazole derivatives with suitable amines under controlled conditions. The reaction is often facilitated by the use of catalysts and solvents that enhance the formation of the desired product.
A typical synthetic route may involve:
Advanced techniques such as microwave-assisted synthesis or continuous flow reactors can also be employed to optimize reaction conditions for higher yields and purity .
The molecular structure of tert-Butyl 7-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate features:
The InChI key for this compound is MUYQARBHPGKKSN-UHFFFAOYSA-N, and its canonical SMILES representation is CC(C)(C)OC(=O)N1CCN2C(=CC(=N2)CO)C1.
tert-Butyl 7-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism by which tert-Butyl 7-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. The compound's structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. Detailed studies are essential to elucidate specific pathways involved in its mechanism of action .
Relevant data on boiling point and melting point are not widely documented but should be assessed under specific experimental conditions .
tert-Butyl 7-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate has potential applications in:
Further research is required to explore its full range of applications and efficacy in therapeutic settings .
CAS No.: 129119-78-4
CAS No.: 3331-64-4
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2